(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide
Overview
Description
Lopinavir Metabolite M1 is an HIV protease inhibitor which also inhibits E6-mediated proteasomal degradation of mutant p53 in E6-transfected C33A cells.
Scientific Research Applications
Metabolic Processes and Implications
Research on related compounds has explored metabolic processes, indicating a potential interest in understanding how similar complex molecules are broken down or modified in biological systems. For example, studies on the metabolism of novel antiangiogenic agents in rats using liquid chromatography-electrospray mass spectrometry highlight the complex pathways involved in the metabolic processing of such compounds (Kim et al., 2005). This could imply potential research applications of the given compound in studying metabolic pathways, drug metabolism, or the development of therapeutic agents with specific metabolic profiles.
Synthetic Chemistry and Heterocyclic Compounds
Another area of interest is the synthesis and reactivity of complex organic compounds, particularly in the creation of heterocyclic compounds that are pivotal in drug development and materials science. The synthesis of specific structures, such as 3-enoyltetramic acids employing new acyl ylide conjugates (Lovmo et al., 2017), showcases the innovative approaches to creating molecules with potential pharmaceutical or material applications. The compound may similarly be of interest in synthetic chemistry research focused on developing new reactions or creating novel compounds with unique properties.
Pharmacological and Toxicological Profiles
Understanding the pharmacological and toxicological profiles of complex compounds is crucial for their potential therapeutic use. Studies on related compounds, such as the identification of candidate cancer chemopreventive agents and their evaluation in animal models and human clinical trials (Boone et al., 1990), provide a basis for researching similar compounds' efficacy and safety. The given compound could be researched for its potential as a pharmacological agent, with investigations into its efficacy, mechanism of action, and safety profile in preclinical or clinical settings.
Analytical Chemistry and Method Development
Research into complex organic compounds also extends into analytical chemistry, focusing on developing methods for their detection, quantification, and characterization. For example, studies on the structural confirmation of regioisomers using MS and gradient COSY techniques (Devi et al., 2007) illustrate the advanced analytical methods required to understand such compounds' intricate structures. This suggests potential applications of the compound in method development for its analysis or the analysis of similar complex molecules.
properties
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMJBRVYHIASB-MEROQGEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(=O)NC4=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lopinavir Metabolite M-1 | |
CAS RN |
192725-39-6 | |
Record name | 4-Oxo-lopinavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-OXO-LOPINAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA4KE7HY7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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